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Compound of Interest

Compound Name: UBP 1112

Cat. No.: B15616739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the kainate receptor antagonist UBP1112,

presenting a direct comparison with other relevant compounds and detailing experimental

protocols to assess its specificity in a new experimental model. The data presented herein is

intended to aid researchers in the selection of appropriate pharmacological tools for studies

involving ionotropic glutamate receptors.

Comparative Analysis of Glutamate Receptor
Antagonists
The following table summarizes the binding affinities (Ki) and functional inhibitory

concentrations (IC50) of UBP1112 and two alternative antagonists, ACET and LY466195,

across various ionotropic glutamate receptor subtypes. This data has been compiled from

multiple in vitro studies to provide a clear comparison of their potency and selectivity.
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Compound
Receptor
Subtype

Kᵢ (nM) IC₅₀ (nM)
Selectivity
Profile

UBP1112

(UBP310)
GluK1 21 ± 7[1] 23[1]

Highly selective

for GluK1 and

GluK3 over

GluK2, AMPA,

and NMDA

receptors.[1]

GluK2
No specific

binding[1]
>100,000

GluK3 650 ± 190[1] 130

AMPA - Inactive

NMDA -
Inactive (up to 10

µM)

ACET (UBP316) GluK1 1.4 ± 0.2[2] 7

Potent and

selective for

GluK1-containing

receptors over

GluK2, GluK3,

AMPA, and

NMDA receptors.

[2][3]

GluK2
Ineffective (up to

100 µM)[2]
>100,000

GluK3
No effect (at 1

µM)[2][3]
>1,000

AMPA - Weak antagonist

NMDA - Inactive

LY466195 GluK1 38 ± 7[4] - Exhibits over

100-fold

selectivity for
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GluK1 over other

kainate and

AMPA receptor

subtypes.

GluK2 >10,000 -

GluK3 >10,000 -

AMPA >10,000 -

NMDA - -

Experimental Protocols for a New In Vitro Specificity
Model
To further and rigorously assess the specificity of UBP1112, a new experimental model is

proposed. This model utilizes a combination of radioligand binding assays and whole-cell

patch-clamp electrophysiology on a panel of HEK293 cell lines stably expressing specific

human ionotropic glutamate receptor subunits.

Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of UBP1112 for human GluK1, GluK2, GluK3,

GluA2 (AMPA), and GluN1/GluN2A (NMDA) receptors.

Materials:

HEK293 cell lines stably expressing individual receptor subunits.

Cell culture reagents.

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

Radioligands: [³H]kainate for kainate receptors, [³H]AMPA for AMPA receptors, and [³H]MK-

801 for NMDA receptors.

Unlabeled UBP1112 and reference compounds.
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Scintillation fluid and counter.

Procedure:

Cell Culture and Membrane Preparation:

Culture HEK293 cells expressing the target receptor subunit to ~90% confluency.

Harvest cells and homogenize in ice-cold membrane preparation buffer.

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine

protein concentration using a standard assay.

Binding Assay:

In a 96-well plate, add cell membranes, a fixed concentration of the appropriate

radioligand, and varying concentrations of unlabeled UBP1112 or a reference antagonist.

Incubate at room temperature for 60-90 minutes to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Data Analysis:

Measure the radioactivity retained on the filters using a scintillation counter.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC₅₀ value from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology
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Objective: To determine the functional inhibitory potency (IC50) of UBP1112 on agonist-evoked

currents mediated by human GluK1, GluK2, GluK3, GluA2, and GluN1/GluN2A receptors.

Materials:

HEK293 cell lines stably expressing individual receptor subunits, plated on glass coverslips.

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH

7.4.

Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na,

pH 7.2.

Agonists: Glutamate for all receptors.

UBP1112.

Patch-clamp amplifier and data acquisition system.

Procedure:

Cell Preparation:

Place a coverslip with adherent cells in the recording chamber and perfuse with external

solution.

Recording:

Establish a whole-cell patch-clamp configuration on a single cell.

Hold the cell at a membrane potential of -60 mV.

Apply the respective agonist to evoke an inward current.

After a stable baseline response is established, co-apply the agonist with increasing

concentrations of UBP1112.

Data Analysis:
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Measure the peak amplitude of the agonist-evoked current in the absence and presence

of UBP1112.

Calculate the percentage of inhibition for each concentration of UBP1112.

Plot the percentage of inhibition against the logarithm of the UBP1112 concentration and

fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations
The following diagrams illustrate the experimental workflow, the relevant signaling pathways,

and the logic of the comparative analysis.
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Caption: Experimental workflow for evaluating UBP1112 specificity.
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Caption: Ionotropic glutamate receptor signaling pathways.
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Caption: Logical flow for comparative analysis of antagonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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